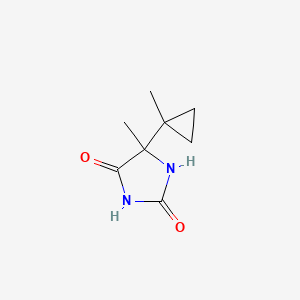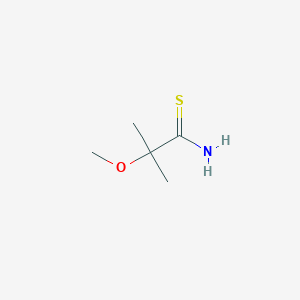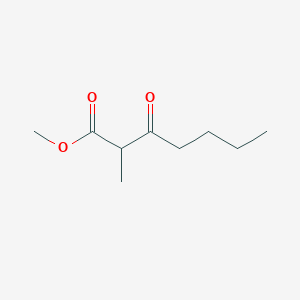![molecular formula C11H11ClN2O2 B1432507 Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1523464-12-1](/img/structure/B1432507.png)
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
概要
説明
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics . The presence of both nitrogen and chlorine atoms in the structure imparts significant biological activity, making it a valuable scaffold in drug discovery .
作用機序
Target of Action
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has shown significant potency against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis . Therefore, the primary target of this compound is likely to be a protein or enzyme in the Mtb bacterium.
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with their targets in mtb, leading to the inhibition of the bacterium’s growth .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in mtb, leading to the bacterium’s death .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues was found to have good microsomal stability , which suggests that this compound might also have favorable ADME properties.
Result of Action
The result of the action of this compound is the inhibition of Mtb growth . This is likely due to the compound’s interaction with its target(s) in the bacterium, which disrupts essential biochemical processes and leads to the death of the bacterium .
Action Environment
Like all drugs, the compound’s action and efficacy could be influenced by various factors, including the ph of the environment, the presence of other compounds, and the temperature .
生化学分析
Biochemical Properties
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its mechanism of action.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. These effects are critical for understanding how the compound can be used to modulate cellular functions in therapeutic contexts.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, ultimately affecting cellular functions. Understanding these molecular interactions is essential for elucidating the compound’s therapeutic potential and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolism. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. Additionally, the compound’s effects on metabolic pathways can provide insights into its mechanism of action and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for understanding how the compound reaches its target sites and exerts its effects. Additionally, the transport and distribution properties can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications. Additionally, the localization properties can provide insights into the compound’s effects on cellular functions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones . This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions . The reaction proceeds through a cycloisomerization mechanism, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield . These methods often employ microreactor technology, which allows for precise control over reaction conditions and minimizes the use of hazardous solvents .
化学反応の分析
Types of Reactions
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
類似化合物との比較
Similar Compounds
Uniqueness
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both chlorine and ethyl groups, which enhance its biological activity and stability . Compared to similar compounds, it exhibits superior potency against certain bacterial strains and has better pharmacokinetic properties .
特性
IUPAC Name |
ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXYOUKYBONNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine](/img/structure/B1432430.png)









![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)

